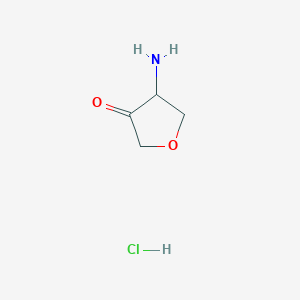
4-Aminooxolan-3-one;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Aminooxolan-3-one hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a heterocyclic organic compound that contains both a nitrogen and oxygen atom in its structure. Its chemical formula is C4H7NO2.HCl, and it has a molecular weight of 153.56 g/mol.
科学的研究の応用
4-Aminooxolan-3-one hydrochloride has various scientific research applications, including medicinal chemistry, drug discovery, and organic synthesis. It has been used as a starting material in the synthesis of various biologically active compounds, such as antiviral and anticancer agents. Additionally, it has been used as a key intermediate in the synthesis of drugs, such as Tenofovir, which is used for the treatment of HIV infections.
作用機序
The mechanism of action of 4-Aminooxolan-3-one hydrochloride is not well understood. However, it has been reported that this compound can act as an inhibitor of certain enzymes, such as tyrosinase and acetylcholinesterase. These enzymes play important roles in various physiological processes, such as melanin synthesis and neurotransmitter function, respectively. Therefore, the inhibition of these enzymes by 4-Aminooxolan-3-one hydrochloride may have potential therapeutic applications.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Aminooxolan-3-one hydrochloride are not well studied. However, it has been reported that this compound can exhibit antioxidant and anti-inflammatory properties. These properties may be attributed to its ability to inhibit certain enzymes, as mentioned earlier. Additionally, it has been reported that 4-Aminooxolan-3-one hydrochloride can induce apoptosis in cancer cells, which may have potential anticancer applications.
実験室実験の利点と制限
One of the main advantages of using 4-Aminooxolan-3-one hydrochloride in lab experiments is its ease of synthesis. This compound can be synthesized using simple and readily available starting materials. Additionally, it has potential applications in various research fields, such as medicinal chemistry and drug discovery. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy.
将来の方向性
There are various future directions for research on 4-Aminooxolan-3-one hydrochloride. One potential direction is the exploration of its potential therapeutic applications, such as its ability to inhibit certain enzymes and induce apoptosis in cancer cells. Additionally, further studies are needed to understand its mechanism of action and biochemical and physiological effects. Furthermore, the synthesis of novel derivatives of 4-Aminooxolan-3-one hydrochloride may lead to the discovery of new biologically active compounds with potential therapeutic applications.
合成法
The synthesis of 4-Aminooxolan-3-one hydrochloride involves the reaction between 3-hydroxy-4-methoxybenzaldehyde and glycine in the presence of hydrochloric acid. The reaction proceeds through a Mannich-type reaction, which results in the formation of 4-Aminooxolan-3-one hydrochloride. The final product can be purified using various techniques, such as recrystallization or column chromatography.
特性
IUPAC Name |
4-aminooxolan-3-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2.ClH/c5-3-1-7-2-4(3)6;/h3H,1-2,5H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXZHIGKHLGNAMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)CO1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide](/img/structure/B2765326.png)
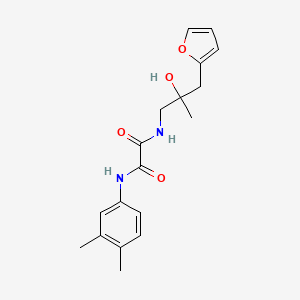
![3,8-Bis(2-piperidylethyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]p urine-2,4-dione](/img/structure/B2765329.png)
![1-(3-Chlorophenyl)-5-(2-oxopropyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2765330.png)

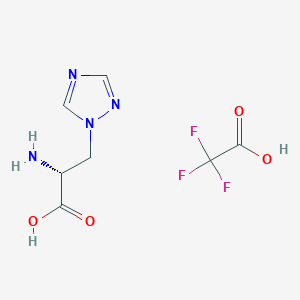
![(5S,7R)-N-(Cyanomethyl)-1,5,7-trimethyl-N-propan-2-yl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2765334.png)
![3-[(5-Chloropyridin-2-yl)oxy]piperidin-2-one](/img/structure/B2765335.png)
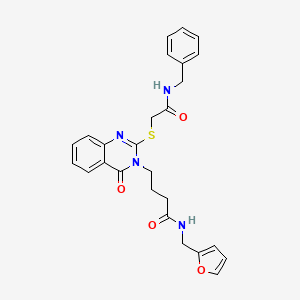

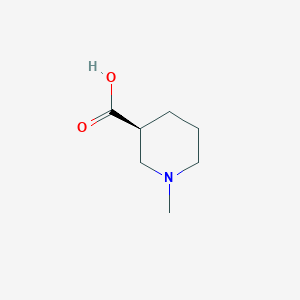
![(2S)-2-[3-(Trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2765344.png)
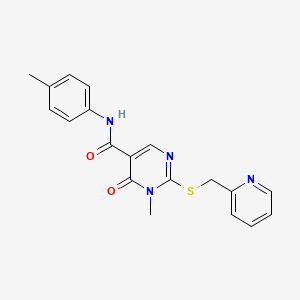
![N-(3,4-dichlorophenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2765348.png)